molecular formula C22H16N4O6 B11782260 N-(2-(4-Ethylphenyl)benzo[d]oxazol-5-yl)-3,5-dinitrobenzamide

N-(2-(4-Ethylphenyl)benzo[d]oxazol-5-yl)-3,5-dinitrobenzamide

Cat. No.: B11782260
M. Wt: 432.4 g/mol
InChI Key: VHBBLCKAKLHXDF-UHFFFAOYSA-N
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Description

N-(2-(4-Ethylphenyl)benzo[d]oxazol-5-yl)-3,5-dinitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse pharmacological activities and are extensively used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-Ethylphenyl)benzo[d]oxazol-5-yl)-3,5-dinitrobenzamide typically involves the reaction of 2-(4-ethylphenyl)benzo[d]oxazole with 3,5-dinitrobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Ethylphenyl)benzo[d]oxazol-5-yl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The nitro groups in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-(4-Ethylphenyl)benzo[d]oxazol-5-yl)-3,5-dinitrobenzamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. For instance, in neuroprotective studies, it has been shown to promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3β) while decreasing the expression of nuclear factor-κB (NF-κB). This modulation of signaling pathways helps protect cells from apoptosis and reduce neurotoxicity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Ethylphenyl)benzo[d]oxazol-5-amine
  • 2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole
  • 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)benzamide

Uniqueness

N-(2-(4-Ethylphenyl)benzo[d]oxazol-5-yl)-3,5-dinitrobenzamide stands out due to its specific substitution pattern and the presence of both ethyl and nitro groups, which confer unique chemical and biological properties. Its ability to modulate multiple signaling pathways makes it a promising candidate for further research in medicinal chemistry .

Properties

Molecular Formula

C22H16N4O6

Molecular Weight

432.4 g/mol

IUPAC Name

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide

InChI

InChI=1S/C22H16N4O6/c1-2-13-3-5-14(6-4-13)22-24-19-11-16(7-8-20(19)32-22)23-21(27)15-9-17(25(28)29)12-18(10-15)26(30)31/h3-12H,2H2,1H3,(H,23,27)

InChI Key

VHBBLCKAKLHXDF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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